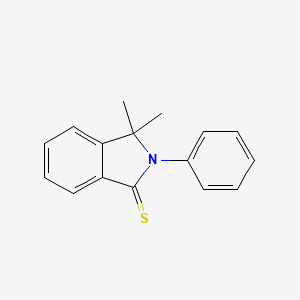
1,3,2-Dioxathiolane, 4-decyl-, 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxathiolane, 4-decyl-, 2,2-dioxide is a chemical compound with the molecular formula C12H24O4S It is a member of the dioxathiolane family, characterized by a five-membered ring containing sulfur and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,2-Dioxathiolane, 4-decyl-, 2,2-dioxide can be synthesized through several methods. One common approach involves the reaction of decyl alcohol with sulfur trioxide to form the corresponding sulfonic acid, which is then cyclized to produce the dioxathiolane ring. The reaction conditions typically include:
Temperature: Moderate temperatures (50-70°C) are often used to control the reaction rate.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to facilitate the cyclization process.
Solvents: Polar solvents like dichloromethane or acetonitrile are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction parameters and higher yields. The use of microreactors has also been explored to enhance the synthesis process by providing precise control over reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxathiolane, 4-decyl-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Solvents: Reactions are often carried out in polar solvents such as methanol, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,3,2-Dioxathiolane, 4-decyl-, 2,2-dioxide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 1,3,2-dioxathiolane, 4-decyl-, 2,2-dioxide involves its ability to undergo ring-opening reactions under specific conditions. This ring-opening can lead to the formation of reactive intermediates that interact with molecular targets such as enzymes and proteins. The compound’s sulfur and oxygen atoms play a crucial role in its reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3,2-Dioxathiolane, 2,2-dioxide: A closely related compound with similar chemical properties but lacking the decyl group.
1,2-Ethylene sulfate: Another member of the dioxathiolane family, used in similar applications but with different reactivity due to its structure.
Uniqueness
1,3,2-Dioxathiolane, 4-decyl-, 2,2-dioxide is unique due to its long decyl chain, which imparts distinct physical and chemical properties. This hydrophobic tail enhances its solubility in non-polar solvents and makes it suitable for applications in organic synthesis and industrial processes where such properties are advantageous .
Propiedades
Número CAS |
131291-89-9 |
|---|---|
Fórmula molecular |
C12H24O4S |
Peso molecular |
264.38 g/mol |
Nombre IUPAC |
4-decyl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C12H24O4S/c1-2-3-4-5-6-7-8-9-10-12-11-15-17(13,14)16-12/h12H,2-11H2,1H3 |
Clave InChI |
DYLJIDARLNBITI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1COS(=O)(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)

![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)
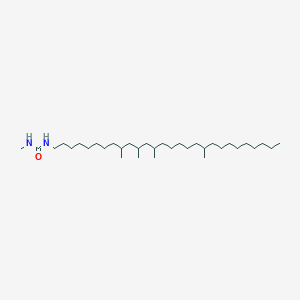
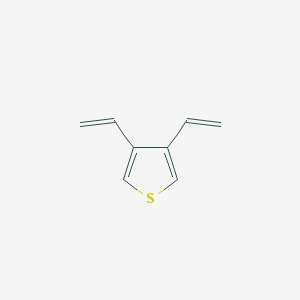
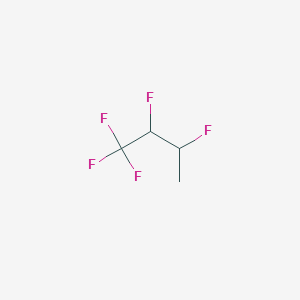
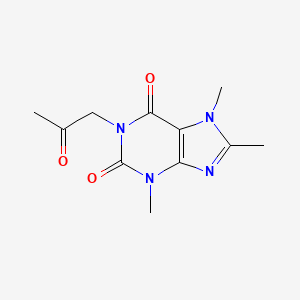
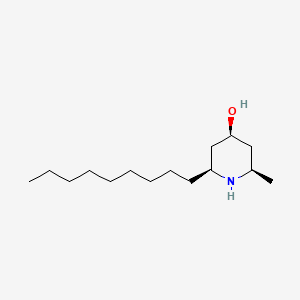
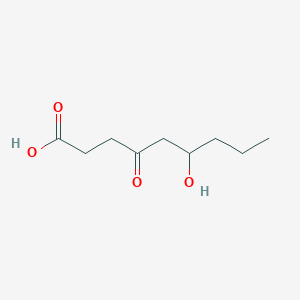


![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)
